Cas no 1518840-07-7 ((4-chloropyridin-2-yl)methanesulfonamide)

(4-Chloropyridin-2-yl)methanesulfonamide is a versatile sulfonamide derivative featuring a chloropyridine scaffold, which enhances its reactivity and potential as a key intermediate in pharmaceutical and agrochemical synthesis. The compound’s sulfonamide group offers strong hydrogen-bonding capabilities, making it valuable for designing enzyme inhibitors or bioactive molecules. The 4-chloro substituent on the pyridine ring provides a reactive site for further functionalization, enabling diverse derivatization pathways. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly useful in medicinal chemistry for developing targeted therapeutics due to its balanced lipophilicity and electronic properties. Suitable for controlled reactions, it is a reliable building block for advanced research and industrial applications.
(4-chloropyridin-2-yl)methanesulfonamide structure
1518840-07-7 structure
Product Name:(4-chloropyridin-2-yl)methanesulfonamide
CAS No:1518840-07-7
MF:C6H7ClN2O2S
MW:206.649978876114
MDL:MFCD21833797
CID:5243600
PubChem ID:79255735
Update Time:2026-03-08

(4-chloropyridin-2-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinemethanesulfonamide, 4-chloro-
    • (4-chloropyridin-2-yl)methanesulfonamide
    • MDL: MFCD21833797
    • Inchi: 1S/C6H7ClN2O2S/c7-5-1-2-9-6(3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
    • InChI Key: BNLHYRPROKCOOM-UHFFFAOYSA-N
    • SMILES: C1(CS(N)(=O)=O)=NC=CC(Cl)=C1

(4-chloropyridin-2-yl)methanesulfonamide Pricemore >>

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Additional information on (4-chloropyridin-2-yl)methanesulfonamide

Introduction to (4-chloropyridin-2-yl)methanesulfonamide (CAS No. 1518840-07-7)

(4-chloropyridin-2-yl)methanesulfonamide, with the CAS number 1518840-07-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a chlorinated pyridine ring connected to a methanesulfonamide group, imparts unique chemical and pharmacological properties that make it a valuable intermediate in synthetic chemistry.

The< strong>4-chloropyridin-2-yl)methanesulfonamide molecule exhibits a high degree of versatility, making it a crucial building block in the synthesis of more complex pharmaceutical agents. The presence of the chloro substituent at the 4-position of the pyridine ring enhances its reactivity, allowing for further functionalization through various chemical transformations. This characteristic is particularly useful in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological outcomes.

In recent years, there has been growing interest in exploring the pharmacological potential of< strong>4-chloropyridin-2-yl)methanesulfonamide. Research studies have highlighted its role as a precursor in the development of novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic pathways involved in cancer progression. The methanesulfonamide moiety, in particular, has been recognized for its ability to modulate protein-protein interactions, which is a critical aspect of many drug mechanisms.

The< strong>CAS no. 1518840-07-7 identification ensures that researchers and manufacturers can reliably source and utilize this compound for their studies and applications. Its stability under standard storage conditions makes it a practical choice for laboratory-scale synthesis as well as for industrial-scale production. The compound’s solubility profile in common organic solvents also facilitates its integration into diverse synthetic protocols.

One of the most compelling aspects of< strong>4-chloropyridin-2-yl)methanesulfonamide is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically target these kinases, researchers aim to develop treatments that can effectively modulate cellular processes without causing undue side effects. The< strong>4-chloropyridin-2-yl)methanesulfonamide scaffold provides a framework for creating such inhibitors by allowing modifications at multiple positions to optimize binding affinity and selectivity.

Recent advancements in computational chemistry have further enhanced the utility of< strong>4-chloropyridin-2-yl)methanesulfonamide. Molecular modeling techniques enable researchers to predict the binding modes of this compound with target proteins with high accuracy. This approach has accelerated the discovery process by allowing virtual screening of large libraries of derivatives before experimental synthesis. Such computational strategies are particularly valuable in identifying lead compounds that exhibit high potency and low toxicity profiles.

The< strong>methanesulfonamide group in< strong>4-chloropyridin-2-yl)methanesulfonamide is known for its ability to enhance binding interactions through hydrogen bonding and electrostatic interactions with biological targets. This feature has been exploited in designing molecules that require tight binding to their receptors or enzymes. Additionally, the chloro substituent at the 4-position can participate in π-stacking interactions with aromatic residues in proteins, further stabilizing the binding interface.

In conclusion, (4-chloropyridin-2-yl)methanesulfonamide1518840-07-7) represents a versatile and promising compound in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. The ongoing research efforts focused on leveraging its pharmacological potential highlight its significance as a key intermediate in drug discovery and development.

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